Cas no 92540-90-4 (2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate)
![2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate structure](https://ja.kuujia.com/images/noimg.png)
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate 化学的及び物理的性質
名前と識別子
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- 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate
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2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1233092-100mg |
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate |
92540-90-4 | 95% | 100mg |
$2480 | 2024-06-05 | |
eNovation Chemicals LLC | Y1233092-100mg |
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate |
92540-90-4 | 95% | 100mg |
$2625 | 2025-02-27 | |
1PlusChem | 1P01EZRF-100mg |
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate |
92540-90-4 | 95% | 100mg |
$1647.00 | 2024-04-20 | |
A2B Chem LLC | AX78347-100mg |
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate |
92540-90-4 | 95% | 100mg |
$1495.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1233092-10mg |
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate |
92540-90-4 | 95% | 10mg |
$675 | 2023-05-17 | |
eNovation Chemicals LLC | Y1233092-100mg |
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate |
92540-90-4 | 95% | 100mg |
$2625 | 2025-02-21 |
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborateに関する追加情報
Research Brief on 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate (CAS: 92540-90-4)
The compound 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate (CAS: 92540-90-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a potent fluorescent probe for cellular imaging. Its benzo[h]quinolinium core exhibits strong fluorescence properties, making it an excellent candidate for tracking cellular processes in real-time. Researchers have successfully utilized this compound to monitor mitochondrial dynamics in live cells, providing insights into metabolic disorders and neurodegenerative diseases. The tetrafluoroborate anion enhances its solubility in aqueous solutions, further expanding its utility in biological systems.
In addition to its imaging capabilities, 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate has shown promising results in antimicrobial studies. Preliminary in vitro assays indicate that the compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell membranes, a property attributed to its amphiphilic nature. Further studies are underway to optimize its structure for enhanced efficacy and reduced cytotoxicity.
The synthesis of this compound has also seen advancements. A recent publication in the Journal of Medicinal Chemistry describes a streamlined synthetic route that improves yield and purity. The key step involves a palladium-catalyzed coupling reaction, followed by quaternization with tert-butyl bromide and subsequent anion exchange with sodium tetrafluoroborate. This method reduces the number of purification steps and minimizes the formation of byproducts, making it more scalable for industrial applications.
Despite these promising developments, challenges remain. The compound's stability under physiological conditions needs further investigation, as preliminary data suggest potential degradation in high-pH environments. Additionally, its pharmacokinetic properties, such as absorption and distribution, are yet to be fully characterized. Ongoing research aims to address these gaps, with the ultimate goal of translating this compound into clinical applications.
In conclusion, 2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate represents a versatile molecule with significant potential in both diagnostic and therapeutic domains. Its dual functionality as a fluorescent probe and antimicrobial agent positions it as a valuable tool for advancing our understanding of cellular processes and combating resistant bacterial infections. Future research should focus on optimizing its properties and exploring its full range of biological activities.
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